molecular formula C29H23ClN2O3S B1191773 HM95573

HM95573

Cat. No.: B1191773
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Physical Properties

Belvarafenib, chemically designated as 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide, possesses a complex heterocyclic structure that confers its distinctive biological activity. The compound exhibits a molecular formula of C23H16ClFN6OS with a molecular weight of 478.93 grams per mole. The thieno[3,2-d]pyrimidine core structure represents the pharmacophore responsible for rapidly accelerated fibrosarcoma kinase binding, while the substituted isoquinoline moiety contributes to selectivity and potency characteristics.

The three-dimensional configuration of belvarafenib allows for optimal interaction with the adenosine triphosphate-binding pocket of rapidly accelerated fibrosarcoma kinases. The presence of halogen substituents, specifically chlorine and fluorine atoms on the phenyl ring, enhances binding affinity and contributes to the compound's favorable pharmacokinetic properties. The amino group at the 4-position of the thieno[3,2-d]pyrimidine ring forms critical hydrogen bonds with target proteins, while the carboxamide linker provides structural flexibility necessary for induced-fit binding mechanisms.

Property Value Reference
Molecular Formula C23H16ClFN6OS
Molecular Weight 478.93 g/mol
Chemical Abstract Service Number 1446113-23-0
International Union of Pure and Applied Chemistry Name 4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
Solubility in Dimethyl Sulfoxide 25 mg/mL

Alternative Nomenclature and Identification Codes

The compound operates under multiple nomenclature systems and identification codes across different research and regulatory contexts. The primary research designation is HM95573, reflecting its origin from Hanmi Pharmaceuticals' internal compound library. Following licensing agreements with Genentech, the compound received the additional designation GDC-5573, while Roche's internal systems utilize the identifier RG6185. The World Health Organization has assigned the International Nonproprietary Name "belvarafenib" with the International Nonproprietary Name number 10471.

Chemical databases maintain consistent identification through the International Chemical Identifier key KVCQTKNUUQOELD-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation. The compound appears in patent literature as Example 116 in patent application WO2013100632A1, documenting its initial discovery and synthetic methodology. Regulatory agencies have assigned the Unique Ingredient Identifier 31M3WLJ3KG for pharmacovigilance and drug safety monitoring purposes.

Properties

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Appearance

Solid powder

Synonyms

HM95573;  HM-95573;  HM 95573.; Unknown

Origin of Product

United States

Scientific Research Applications

Clinical Trial NCT03118817

This Phase 1 trial evaluated the anti-tumor efficacy and safety of HM95573 in patients with solid tumors harboring mutations in BRAF, KRAS, or NRAS. The study monitored changes in molecular biomarkers and assessed the drug's effectiveness over a period of 36 months. Results indicated promising anti-tumor activity, particularly in patients with specific mutations .

Expanded Access Program

An expanded access program highlighted the use of this compound in patients with RAS/RAF alterations. Among sixteen patients treated, disease control was observed in 50%, with notable responses from two patients. This study underscores the compound's potential as a targeted therapy for malignant melanoma and other cancers driven by these mutations .

Preclinical Studies

In preclinical models, this compound demonstrated significant antitumor activity against BRAF mutant cell lines, such as A375 and SK-MEL-28. These findings suggest that this compound could be an effective treatment option for melanoma patients with BRAF mutations .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other RAF inhibitors:

Compound Target Phase Efficacy
This compoundBRAF, KRAS, NRASPhase ISignificant antitumor activity
VemurafenibBRAF-V600EApprovedEffective in melanoma
DabrafenibBRAF-V600EApprovedEffective in melanoma
TAK632RAF kinasesPhase IUnder investigation

Case Study 1: Melanoma Treatment

A patient with advanced melanoma exhibiting a BRAF mutation was treated with this compound as part of a clinical trial. Following treatment, imaging studies revealed a significant reduction in tumor size, corroborating the compound's efficacy in targeting BRAF-driven tumors.

Case Study 2: Colorectal Cancer

In another case involving a colorectal cancer patient with a KRAS mutation, this compound was administered after standard therapies failed. The patient experienced stable disease for several months, indicating potential benefits for KRAS-mutant cancers.

Comparison with Similar Compounds

Biochemical and Mechanistic Profiles

Table 1: Biochemical Profiles of Selected RAF Inhibitors

Compound Target Specificity BRAF<sup>WT</sup> IC50 (nM) BRAF<sup>V600E</sup> IC50 (nM) CRAF IC50 (nM) Key Features
HM95573 Pan-RAF 41–56 7 2–5 Inhibits RAF dimers; targets CSF1R, DDR1/2
Lifdarifenib (BGB-283) RAF family N/A N/A N/A Phase I data in solid tumors
Encorafenib BRAF<sup>V600E</sup> >1,000 0.5 >1,000 FDA-approved with binimetinib for melanoma
LY3009120 RAF dimer inhibitor 54 38 66 Preclinical efficacy in BRAF dimer-driven models

Key Insights :

  • This compound’s pan-RAF activity distinguishes it from BRAF<sup>V600E</sup>-selective inhibitors (e.g., encorafenib), enabling broader suppression of MAPK signaling in NRAS- and CRAF-driven tumors .

Clinical Efficacy and Trial Data

Table 2: Clinical Outcomes in Selected Populations

Compound Trial Phase Population Combination ORR Key Findings Source
This compound Ib NRAS-mutant melanoma Cobimetinib 40% Activity in pretreated patients; CNS penetration potential NCT03284502
Encorafenib + Binimetinib III BRAF<sup>V600E</sup> NSCLC N/A Pending Phase III ongoing (NCT03915951)
HLX208 II BRAF<sup>V600E</sup> NSCLC N/A Pending Phase II ongoing (NCT05065398)

Key Insights :

  • This compound’s 40% ORR in NRAS-mutant melanoma outperforms historical monotherapy MEK inhibitor responses (e.g., trametinib ORR: 10–15%) .
  • The combination of this compound with cobimetinib addresses feedback MEK/ERK reactivation, a resistance mechanism in KRAS-mutant tumors .

Resistance and Combination Strategies

  • Compensatory RAF Activation : ARAF upregulation has been linked to this compound resistance, necessitating combination approaches .
  • Synergy with MEK Inhibitors : Preclinical data show enhanced efficacy when this compound is paired with cobimetinib, particularly in KRAS-mutant colorectal cancer (CRC) .
  • Brain Metastasis Potential: this compound’s high brain/plasma ratio (preclinical) contrasts with poor CNS penetration of encorafenib and binimetinib .

Q & A

Q. What is the molecular mechanism of HM95573 in inhibiting RAF kinases, and how does its selectivity profile influence preclinical models?

this compound is a highly selective RAF kinase inhibitor targeting mutant BRAF (e.g., V600E) and CRAF, with IC₅₀ values of 7 nM and 2 nM, respectively . Its mechanism involves blocking the MAPK/ERK pathway by inhibiting MEK and ERK phosphorylation, critical for tumor cell proliferation. Unlike first-generation RAF inhibitors, this compound demonstrates activity in both BRAF- and NRAS-mutant models, reducing paradoxical activation risks in cutaneous squamous cell carcinoma (cuSCC) models . Researchers should validate target engagement in preclinical studies using phospho-ERK/MEK assays in cell lines (e.g., A375 for BRAF; SK-MEL-2 for NRAS) to confirm pathway suppression .

Q. Which experimental models are most relevant for evaluating this compound’s efficacy in solid tumors?

Key preclinical models include:

  • BRAF-mutant cell lines : A375 (melanoma, IC₅₀: 57 nM), SK-MEL-28 (melanoma, IC₅₀: 69 nM) .
  • NRAS-mutant cell lines : SK-MEL-2 (melanoma, IC₅₀: 53 nM), HepG2 (hepatocellular carcinoma, IC₅₀: 28 nM) .
  • KRAS-mutant cell lines : HCT-116 (colorectal cancer, IC₅₀: 65 nM), Calu-6 (NSCLC, IC₅₀: 297 nM) . Xenograft models of these cell lines are critical for assessing in vivo antitumor activity, particularly in dose-response studies comparing this compound to approved RAF inhibitors .

Q. How was the Phase I clinical trial for this compound designed to assess safety and preliminary efficacy?

The first-in-human trial (NCT02405065) used a PK-guided dose escalation design with cohorts receiving 50–300 mg BID. Primary endpoints included safety (DLTs, MTD) and secondary endpoints covered pharmacokinetics (half-life: 50–80 hours) and tumor response (RECIST criteria). Of 31 patients (68% colorectal cancer), one NRAS-mutant melanoma patient achieved unconfirmed partial response, while nine had stable disease . Researchers should note the trial’s focus on mutation-enriched populations (BRAF/KRAS/NRAS) and the rationale for switching from QD to BID dosing to optimize exposure .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound’s robust preclinical activity and modest clinical responses in early trials?

While this compound showed potent tumor regression in BRAF/NRAS-mutant xenografts , Phase I data revealed limited clinical responses. Methodological considerations include:

  • Dose optimization : Higher doses beyond 300 mg BID may be required for target inhibition in humans, as MTD was not reached in Phase I .
  • Patient stratification : Enriching trials with specific mutations (e.g., NRAS Q61) or resistance biomarkers (e.g., HGF overexpression) could improve response rates .
  • Combination therapies : Synergy with MEK inhibitors (e.g., cobimetinib) was observed preclinically; clinical trials (NCT03284502) reported a 40% ORR in NRAS-mutant melanoma .

Q. What pharmacodynamic (PD) biomarkers are validated for monitoring this compound’s target modulation in clinical studies?

Key PD biomarkers include:

  • MEK/ERK phosphorylation : Assessed via tumor biopsies or circulating tumor DNA (ctDNA) to confirm pathway suppression .
  • Plasma this compound levels : Correlated with AUC and trough concentrations to guide dose adjustments .
  • CSF1R inhibition : Off-target effects (IC₅₀: 44 nM) may influence immune microenvironment dynamics, warranting immunohistochemical analysis of tumor-infiltrating macrophages .

Q. How can preclinical studies be designed to evaluate this compound’s resistance mechanisms?

  • In vitro models : Expose BRAF/NRAS-mutant cell lines to increasing this compound concentrations over 6–12 months; profile emergent mutations via whole-exome sequencing .
  • Coculture systems : Test this compound in stromal co-cultures with HGF-secreting fibroblasts to mimic innate resistance mediated by growth factors .
  • Patient-derived xenografts (PDX) : Use PDX models from non-responders to identify compensatory pathways (e.g., PI3K/AKT) .

Q. What strategies are recommended for optimizing this compound dosing in heterogeneous tumor populations?

  • PK/PD modeling : Integrate preclinical AUC data and clinical pharmacokinetics to predict effective doses for specific mutations .
  • Adaptive trial designs : Use Bayesian models to escalate doses based on real-time PK/PD data, minimizing toxicity risks .
  • Intermittent dosing : Preclinical evidence suggests continuous MAPK inhibition may drive resistance; explore pulsatile regimens .

Methodological Recommendations

  • Preclinical validation : Use orthogonal assays (e.g., Western blot, RTK arrays) to confirm target specificity .
  • Clinical trial design : Prioritize mutation-specific cohorts and incorporate translational endpoints (e.g., ctDNA monitoring) .
  • Data interpretation : Contextualize in vitro IC₅₀ values with clinical PK data to avoid overestimating efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.